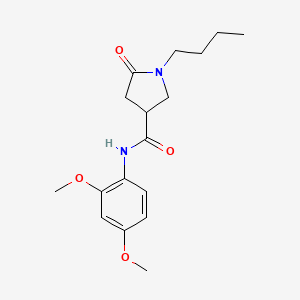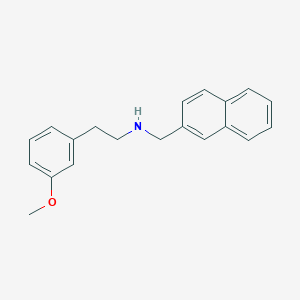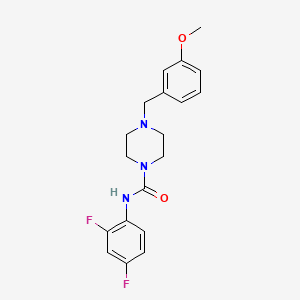
1-butyl-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Übersicht
Beschreibung
1-butyl-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as BDMC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BDMC belongs to the class of pyrrolidine carboxamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-butyl-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but several studies have suggested that it induces apoptosis in cancer cells by activating the mitochondrial pathway. 1-butyl-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been found to inhibit the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. Furthermore, 1-butyl-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to activate AMP-activated protein kinase (AMPK), which plays a crucial role in regulating glucose metabolism.
Biochemical and Physiological Effects:
1-butyl-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to exhibit several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. 1-butyl-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been found to inhibit the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. Furthermore, 1-butyl-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to activate AMPK, which plays a crucial role in regulating glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
1-butyl-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit potent anti-cancer, anti-inflammatory, and anti-diabetic properties. However, 1-butyl-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide also has some limitations. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 1-butyl-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 1-butyl-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One area of research could be to investigate the potential use of 1-butyl-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further research could be conducted to better understand the mechanism of action of 1-butyl-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide and how it induces apoptosis in cancer cells. Furthermore, research could be conducted to investigate the potential use of 1-butyl-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide in treating other diseases such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, 1-butyl-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Its synthesis method has been reported in several research articles and has been found to yield high purity 1-butyl-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide. 1-butyl-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential anti-cancer, anti-inflammatory, and anti-diabetic properties. Although it has several advantages for lab experiments, it also has some limitations. There are several future directions for research on 1-butyl-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, including investigating its potential use in combination with other anti-cancer drugs and its potential use in treating other diseases.
Wissenschaftliche Forschungsanwendungen
1-butyl-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. 1-butyl-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been found to possess anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, 1-butyl-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to exhibit anti-diabetic properties by regulating glucose metabolism.
Eigenschaften
IUPAC Name |
1-butyl-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-4-5-8-19-11-12(9-16(19)20)17(21)18-14-7-6-13(22-2)10-15(14)23-3/h6-7,10,12H,4-5,8-9,11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBUUNBVDPEBHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-isonicotinoyl-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide](/img/structure/B4792284.png)
![6-methyl-2-[4-(methylthio)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4792296.png)

![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-pyridinylmethyl)benzamide](/img/structure/B4792304.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4792308.png)
![10-cyclopropyl-2-(3-methoxyphenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4792322.png)
![N-(4-isopropylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4792326.png)
![2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4792331.png)
![N-[1-(1-adamantyl)ethyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4792346.png)
![5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide](/img/structure/B4792351.png)
![methyl [5-(4-hydroxy-3-iodobenzylidene)-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4792356.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4792361.png)
![4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4792367.png)
